molecular formula C15H10N4O3S2 B2892284 (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide CAS No. 476641-95-9

(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide

Cat. No. B2892284
M. Wt: 358.39
InChI Key: LASDOOJTGFSJJE-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the acrylamide family, which is widely used in various fields, including drug discovery, polymer science, and materials science.

Scientific Research Applications

Synthesis and Cytotoxic Activity A study by Kamal et al. (2014) discusses the synthesis and evaluation of 2-anilinonicotinyl-linked acrylamide conjugates, designed as potent anticancer agents. These compounds were evaluated for their cytotoxic activity against various human cancer cell lines, anti-tubulin activity, and cell-cycle effects. The study found that certain compounds exhibited promising cytotoxicity, particularly against the A549 human lung adenocarcinoma epithelial cell line, indicating their potential as anticancer agents. This research suggests that similar compounds, such as "(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide", might also possess significant cytotoxic and anticancer properties, warranting further investigation (Kamal, A. et al., 2014).

Metal Sorption and Biological Activity Research by Al-Fulaij et al. (2015) on N-heterocyclic acrylamide monomers and their polymers highlights their use as efficient chelating agents. These polymers showed selectivity towards different metal ions, indicating their potential application in metal sorption and removal. The study also explored the antimicrobial activity of these compounds, suggesting their utility in creating antimicrobial surfaces or materials. This research implies that compounds with similar structures, including "(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide", could be explored for similar applications, particularly in the fields of metal sorption and antimicrobial activity (Al-Fulaij, O. et al., 2015).

properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S2/c20-13(3-1-11-2-4-14(24-11)19(21)22)18-15-17-12(9-23-15)10-5-7-16-8-6-10/h1-9H,(H,17,18,20)/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASDOOJTGFSJJE-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide

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